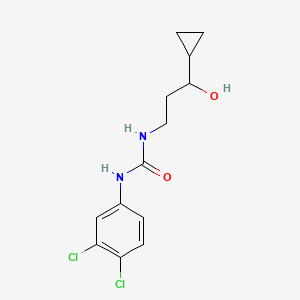
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea is a chemical compound that belongs to the class of phenylurea herbicides. It is commonly known as diuron and is widely used in agriculture to control the growth of weeds. Diuron has been known to be an effective herbicide due to its ability to inhibit photosynthesis in plants.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties. It has been used in the agricultural industry for several years to control the growth of weeds. Diuron has also been studied for its potential use as an anti-cancer agent. Recent studies have shown that diuron can inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Mechanism of Action
Diuron works by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the production of oxygen in plants. By inhibiting this complex, diuron prevents the production of energy in plants, leading to their death. In cancer cells, diuron has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Diuron has been shown to have several biochemical and physiological effects. In plants, it inhibits the production of energy, leading to the death of the plant. In cancer cells, it inhibits the activity of GSK-3β, leading to the inhibition of cell growth and proliferation. Diuron has also been shown to have toxic effects on aquatic organisms, including fish and amphibians.
Advantages and Limitations for Lab Experiments
Diuron has several advantages for use in lab experiments. It is a widely available and inexpensive herbicide that can be easily synthesized. It has also been extensively studied for its herbicidal properties, making it a well-characterized compound. However, diuron also has several limitations for use in lab experiments. It has been shown to have toxic effects on aquatic organisms, making it unsuitable for use in experiments involving aquatic organisms. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on diuron. One area of research is the development of new herbicides based on the structure of diuron. Another area of research is the development of new cancer treatments based on the activity of diuron against cancer cells. Additionally, research can be conducted to better understand the toxic effects of diuron on aquatic organisms and to develop strategies to mitigate these effects. Finally, research can be conducted to explore the potential use of diuron in the treatment of other diseases, such as Alzheimer's disease.
Synthesis Methods
The synthesis of diuron involves the reaction of 3,4-dichloroaniline with ethyl chloroformate in the presence of triethylamine to form 3,4-dichlorophenyl isocyanate. This isocyanate is then reacted with cyclopropyl-3-hydroxypropylamine to form 1-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
properties
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c14-10-4-3-9(7-11(10)15)17-13(19)16-6-5-12(18)8-1-2-8/h3-4,7-8,12,18H,1-2,5-6H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSOFGASZYFNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

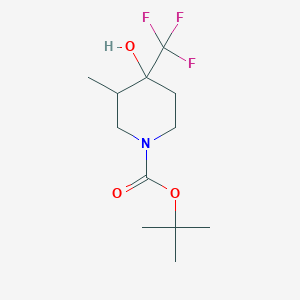
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2906516.png)
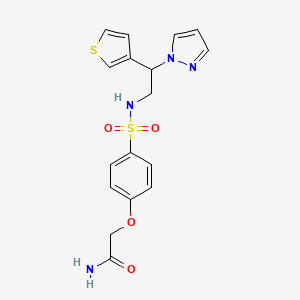



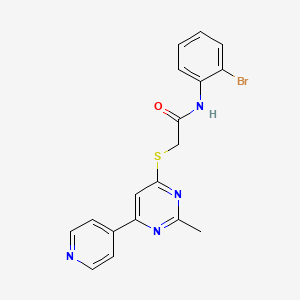
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide](/img/structure/B2906524.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2906527.png)
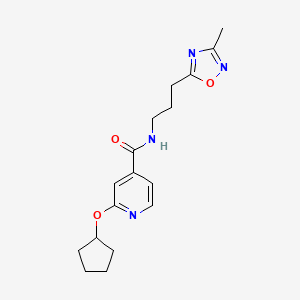
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2906532.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2906533.png)
